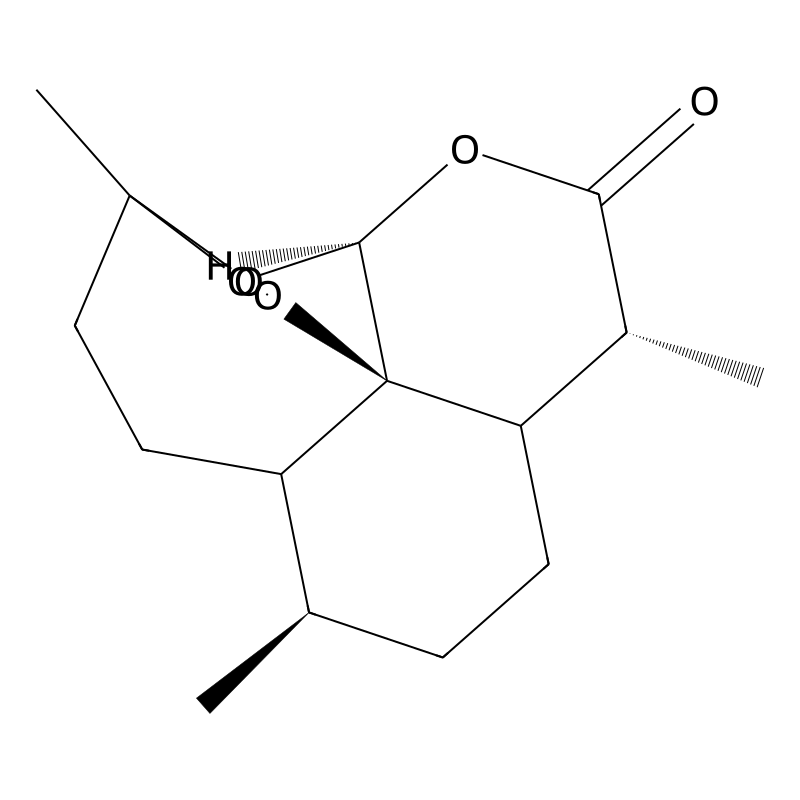Coartem, 63968-64-9

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Coartem is a fixed-dose combination medication that contains two active ingredients: artemether and lumefantrine. It is primarily used to treat malaria caused by Plasmodium falciparum, particularly in cases where the disease is not responsive to chloroquine. Artemether, an artemisinin derivative, is a white crystalline powder with the chemical formula and a molecular weight of 298.4 g/mol. Lumefantrine, on the other hand, is a yellow crystalline powder with the formula and a molecular weight of 528.9 g/mol. Coartem is administered orally, with each tablet containing 20 mg of artemether and 120 mg of lumefantrine .
The primary mechanism of action for Coartem involves the disruption of the malaria parasite's lifecycle within red blood cells. Artemether exerts its effect by generating reactive oxygen species and free radicals upon activation in the presence of iron, which leads to damage to the parasite's cellular structures. Lumefantrine complements this action by inhibiting the polymerization of heme, a byproduct of hemoglobin degradation in the parasite, thus preventing its detoxification and leading to parasite death .
Coartem has demonstrated high efficacy against Plasmodium falciparum malaria, particularly in areas with high rates of drug resistance. The pharmacokinetic profiles of artemether and lumefantrine are complementary; artemether is rapidly absorbed and acts quickly to reduce parasite load, while lumefantrine has a longer half-life that helps prevent recrudescence by eliminating residual parasites . Common side effects include headache, dizziness, anorexia, and muscle pain, while serious side effects can involve prolongation of the QT interval .
The synthesis of artemether involves several steps starting from artemisinin, which is extracted from the sweet wormwood plant (Artemisia annua). The process includes:
- Hydroxylation: Conversion of artemisinin into dihydroartemisinin.
- Methylation: Methylation of dihydroartemisinin to produce artemether.
Lumefantrine synthesis is more complex and typically involves:
- Formation of key intermediates: Starting from various aromatic compounds.
- Coupling reactions: To form the final lumefantrine structure through multiple steps including chlorination and amination reactions.
These synthetic pathways ensure high purity and yield necessary for pharmaceutical applications .
Coartem is primarily indicated for the treatment of uncomplicated malaria caused by Plasmodium falciparum. It is not recommended for prophylactic use against malaria. The drug has been included in the World Health Organization's List of Essential Medicines due to its effectiveness and safety profile in treating malaria in various patient populations, including children . Additionally, Coartem Dispersible has been developed specifically for pediatric use, facilitating easier administration .
Coartem has notable interaction potential with other medications due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Co-administration with drugs that induce or inhibit these enzymes can significantly alter the plasma levels of artemether and lumefantrine, potentially leading to increased toxicity or reduced efficacy . Food intake enhances absorption; thus, it is recommended that Coartem be taken with food to maximize its bioavailability .
Several compounds are similar to Coartem in terms of their antimalarial activity:
| Compound Name | Active Ingredients | Mechanism of Action | Unique Features |
|---|---|---|---|
| Artesunate | Artesunate | Rapidly reduces parasite load via free radical generation | Water-soluble; used in severe malaria |
| Quinine | Quinine | Interferes with parasite digestion | Traditional treatment; less effective against resistant strains |
| Mefloquine | Mefloquine | Inhibits heme polymerization | Used for prophylaxis; associated with neuropsychiatric effects |
| Dihydroartemisinin | Dihydroartemisinin | Similar to artemether; rapid action | Active metabolite of artemisinin |
Coartem stands out due to its dual-action mechanism provided by both artemether and lumefantrine, allowing for rapid reduction in parasitic load followed by prolonged elimination of remaining parasites, making it effective even in drug-resistant strains .








